N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a dihydropyrimidinone moiety, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic synthesis. The process may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Synthesis of the Dihydropyrimidinone Moiety: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed in the presence of an acid catalyst.
Construction of the Isoxazole Ring: This can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.
Final Coupling: The final step involves coupling the synthesized intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and isoxazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinone moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound may interact with specific enzymes or receptors, making it a candidate for drug discovery and development. Its potential bioactivity could be explored in various assays to determine its efficacy and safety.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for pharmaceutical research.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in specific applications.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide: shares similarities with other pyrazole and isoxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural motifs, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6O3/c33-24-15-19(16-7-3-1-4-8-16)27-26(29-24)32-23(14-20(30-32)17-11-12-17)28-25(34)21-13-22(35-31-21)18-9-5-2-6-10-18/h1-10,13-15,17H,11-12H2,(H,28,34)(H,27,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIBSDNHDGDKEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C5=NC(=CC(=O)N5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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